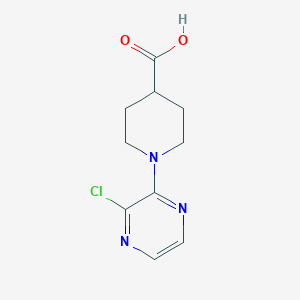
1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid
Vue d'ensemble
Description
“1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid” is a research chemical . It has a molecular weight of 241.67 and a molecular formula of C10H12ClN3O2 .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid” were not found, a similar compound, “3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides”, was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The phenylhydroxyamines were prepared in good yields by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid” is represented by the canonical SMILES string: COC(=O)C1CCN(CC1)C2=NC=CN=C2Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid” include a molecular weight of 241.67 , a molecular formula of C10H12ClN3O2 , and a canonical SMILES string: COC(=O)C1CCN(CC1)C2=NC=CN=C2Cl .
Applications De Recherche Scientifique
Aurora Kinase Inhibition and Cancer Treatment
The compound has been identified in research as an Aurora kinase inhibitor, which may be useful in treating cancer. The derivative in the study inhibited Aurora A, a protein involved in cell division, indicating its potential in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Inhibition of Adhesion Molecules
Piperidine carboxylic acid derivatives, closely related to the compound , have been evaluated for their ability to inhibit adhesion molecules. This property is significant in reducing inflammation and autoimmune responses, as seen in the potent oral inhibitory activities against neutrophil migration in various inflammation models (Kaneko et al., 2004).
Heterotricyclic Systems Synthesis
Research has explored the synthesis of new dipyridopyrazines, including derivatives of piperidine carboxylic acids, highlighting its role in the development of novel tricyclic structures. Such compounds have potential applications in medicinal chemistry and materials science (Savelli & Boido, 1992).
Crystal Structure Analysis
Studies have been conducted on the crystal structures of related pyrazinecarboxylic acids. Understanding these structures aids in the development of new pharmaceuticals and materials through crystal engineering strategies (Vishweshwar et al., 2002).
Nanomagnetic Catalyst Development
Piperidine-4-carboxylic acid has been used to functionalize magnetic nanoparticles for catalytic applications. This research indicates its potential in synthesizing diverse chemical compounds in an efficient and environmentally friendly manner (Ghorbani‐Choghamarani & Azadi, 2015).
Allosteric Modulation of Receptors
Research has investigated compounds structurally similar to the target compound for their role in allosteric modulation of receptors, such as the cannabinoid CB1 receptor. These findings are significant for developing new drugs with unique mechanisms of action (Price et al., 2005).
Propriétés
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-9(13-4-3-12-8)14-5-1-7(2-6-14)10(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDCZZRCCPFHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-pyrazin-2-YL)-piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




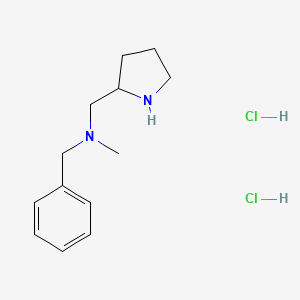
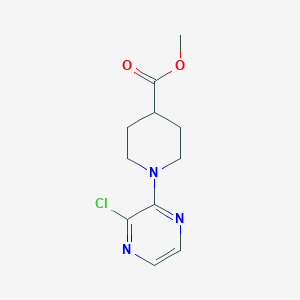
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)

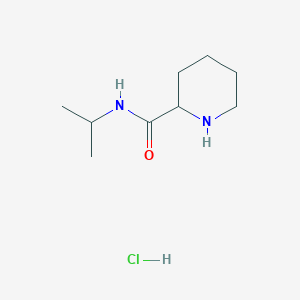
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)
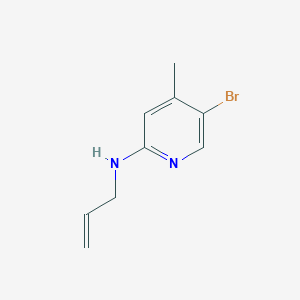
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)

![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)